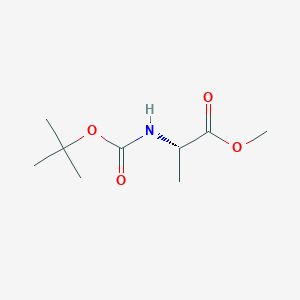

Boc-Ala-OMe

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJDICGOCZGRDFM-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446058 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28875-17-4 | |

| Record name | Boc-L-alanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of N-Boc-L-alanine methyl ester (Boc-Ala-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-L-alanine methyl ester (Boc-Ala-OMe), a crucial N-protected amino acid derivative. Its defined characteristics are fundamental for its application in peptide synthesis, pharmaceutical development, and various organic synthesis processes. The data presented herein is compiled from various chemical suppliers and scientific literature to ensure accuracy and relevance for research and development applications.

Summary of Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 28875-17-4 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₁₇NO₄ | [3][4][8] |

| Molecular Weight | 203.24 g/mol | [1][2][3][4][5][7] |

| Appearance | White to light yellow powder or crystalline solid.[6] Becomes a colorless to light yellow liquid above its melting point.[3] | [3][6] |

| Melting Point | 32-35 °C | [1][2][5] |

| Boiling Point | 278 °C (Decomposition may occur) | [5][8] |

| Density | 1.03 g/mL at 25 °C | [1][2][5][9] |

| Optical Rotation | [α]²¹/D: -45° (c=1 in methanol) | [2] |

| Solubility | Soluble in DMSO (100 mg/mL).[3] Insoluble in D₂O.[10] | [3][10] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][2] |

| Refractive Index | 1.4315 (estimate) | [5] |

Detailed Physical Properties

2.1 Appearance and Form this compound is typically supplied as a white to off-white or light yellow crystalline powder.[6] Due to its low melting point, it may exist as a solid below 32°C and transition to a colorless to light yellow liquid at or above 35°C, which is important to consider for storage and handling.[3]

2.2 Melting and Boiling Point The melting point is consistently reported in the range of 32-35 °C.[1][2][5] A boiling point of 278 °C has been cited, although it is also noted that the compound may decompose before reaching this temperature under atmospheric pressure.[5][8]

2.3 Density and Solubility The density of this compound is approximately 1.03 g/mL at 25 °C.[1][2][5] It demonstrates good solubility in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL.[3] However, studies involving NMR spectroscopy indicate its insolubility in deuterium oxide (D₂O).[10]

2.4 Optical Activity As a chiral molecule derived from L-alanine, this compound is optically active. The specific rotation is a key parameter for confirming its enantiomeric purity. The reported value is approximately -45° with a concentration of 1 g/100mL in methanol at 21°C, using the sodium D-line.[2] TCI provides a slightly broader range of -43.0 to -47.0 degrees under the same conditions.[6]

2.5 Spectroscopic Data Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR spectral data are available and are crucial for confirming the molecular structure.[4] Studies have investigated the ¹³C NMR chemical shifts of the carbonyl carbons in various organic solvents to understand solvent polarity effects.[10]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule, such as the characteristic stretches for the ester and carbamate carbonyl groups.[11][12]

Experimental Protocols

3.1 Melting Point Determination The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

3.2 Optical Rotation Measurement Specific rotation is measured using a polarimeter. A solution of known concentration (e.g., 1 g/100 mL in methanol) is prepared and placed in a sample cell of a defined path length.[2][6] The angle of rotation of plane-polarized light (typically at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 21°C).

3.3 NMR Spectroscopy Structural elucidation is achieved via ¹H and ¹³C NMR spectroscopy. A sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in a high-field NMR spectrometer. The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms, allowing for unambiguous structural assignment.

3.4 Infrared (IR) Spectroscopy IR spectroscopy is performed using an FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid or liquid samples. The spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups, confirming the presence of the Boc-protecting group, the methyl ester, and the amide linkage.

Visualization of Characterization Workflow

The following diagram illustrates a standard workflow for the synthesis and physico-chemical characterization of a protected amino acid derivative like this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. Boc-L-alanine methyl ester, 98%+ 28875-17-4 India [ottokemi.com]

- 2. This compound 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BOC-L-ALANINE METHYL ESTER | 28875-17-4 [chemicalbook.com]

- 6. This compound | 28875-17-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. N-Boc-L-alanine methyl ester, 95% | Fisher Scientific [fishersci.ca]

- 8. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 9. BOC-D-ALA-OME | 91103-47-8 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

Synthesis of N-tert-butoxycarbonyl-L-alanine methyl ester: A Technical Guide

Introduction

N-tert-butoxycarbonyl-L-alanine methyl ester, also known as Boc-L-Ala-OMe, is a crucial protected amino acid derivative widely utilized in peptide synthesis and as a key intermediate in the development of pharmaceuticals.[1][2][3] The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group allow for controlled, sequential peptide bond formation. This technical guide provides an in-depth overview of the common synthetic routes for Boc-L-Ala-OMe, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄[4][5] |

| Molecular Weight | 203.24 g/mol [4][5] |

| Appearance | White to off-white crystalline powder[6] |

| Melting Point | 32-35 °C[3][6] |

| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide.[6] |

| CAS Number | 28875-17-4[4][5] |

Synthetic Pathways

The synthesis of N-tert-butoxycarbonyl-L-alanine methyl ester is typically achieved through a two-step process. The choice of pathway often depends on the starting material and the desired scale of the reaction. The two primary routes are:

-

Route A: Esterification of L-alanine followed by N-protection.

-

Route B: N-protection of L-alanine followed by esterification.

Route A: Esterification Followed by N-Protection

This is a widely employed and efficient method for the synthesis of N-Boc-L-alanine methyl ester.

Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride

The esterification of L-alanine is commonly carried out using thionyl chloride (SOCl₂) in methanol (MeOH).[7] This method is efficient and proceeds under mild conditions.

Experimental Protocol:

-

Suspend L-alanine in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Maintain the reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the solution to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield L-alanine methyl ester hydrochloride as a white solid, which can be used in the next step without further purification.[7]

Quantitative Data for Esterification:

| Reagent | Molar Equivalent | Typical Quantity (for 10g L-alanine) |

| L-Alanine | 1.0 | 10.0 g |

| Methanol | - | 100 mL |

| Thionyl Chloride | 1.2 - 3.0 | 9.6 mL - 24.0 mL |

| Reaction Time | - | 2 - 4 hours |

| Temperature | - | 0°C to Reflux |

| Yield | - | >95% (crude) |

Step 2: N-tert-butoxycarbonylation

The amino group of L-alanine methyl ester hydrochloride is protected using di-tert-butyl dicarbonate ((Boc)₂O).

Experimental Protocol:

-

Dissolve L-alanine methyl ester hydrochloride in a 1:1 mixture of tetrahydrofuran (THF) and water.[7]

-

Cool the solution to 0°C in an ice bath.

-

Add sodium bicarbonate (NaHCO₃) portion-wise, followed by the addition of di-tert-butyl dicarbonate ((Boc)₂O).[7]

-

Allow the reaction mixture to warm to room temperature and stir for 10-12 hours.[7]

-

After the reaction is complete (monitored by TLC), remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and extract the product with ethyl acetate (3x).[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-Boc-L-alanine methyl ester.[7] A high yield of 93% has been reported for this type of procedure.[8]

Quantitative Data for N-Protection:

| Reagent | Molar Equivalent | Typical Quantity (for 10g L-alanine methyl ester HCl) |

| L-Alanine Methyl Ester HCl | 1.0 | 10.0 g |

| THF/Water (1:1) | - | 100 mL |

| Sodium Bicarbonate | 3.0 | 18.2 g |

| (Boc)₂O | 1.0 | 15.7 g |

| Reaction Time | - | 10 - 12 hours |

| Temperature | - | 0°C to Room Temperature |

| Yield | - | ~93%[8] |

Route B: N-Protection Followed by Esterification

An alternative route involves first protecting the amino group of L-alanine, followed by the esterification of the carboxylic acid.

Step 1: Synthesis of N-Boc-L-alanine

Experimental Protocol:

-

Suspend L-alanine in a mixture of water and tetrahydrofuran (THF).[9]

-

Cool the suspension to 0°C and add sodium hydroxide (NaOH) to dissolve the amino acid.[9]

-

Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution.[9]

-

Stir the mixture at room temperature overnight.[9]

-

After the reaction, extract the mixture with petroleum ether to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to a pH of 1-2 with a 4 M HCl solution.[9]

-

Extract the product, N-Boc-L-alanine, with ethyl acetate.[9]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.[9]

Quantitative Data for N-Boc-L-alanine Synthesis:

| Reagent | Molar Equivalent | Typical Quantity (for 10g L-alanine) |

| L-Alanine | 1.0 | 10.0 g |

| Water/THF | - | 56 mL / 56 mL |

| Sodium Hydroxide | 1.5 | 6.73 g |

| (Boc)₂O | 1.3 | 31.85 g |

| Reaction Time | - | ~17 hours |

| Temperature | - | 0°C to Room Temperature |

| Yield | - | ~100%[9] |

Step 2: Esterification of N-Boc-L-alanine

The esterification of the carboxylic acid of N-Boc-L-alanine can be achieved using several methods, including the use of diazomethane or methyl iodide. Diazomethane is highly efficient but also toxic and potentially explosive, requiring specialized handling.[10][11][12]

Experimental Protocol (Using Diazomethane):

Caution: Diazomethane is a toxic and potentially explosive gas. This procedure should only be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Dissolve N-Boc-L-alanine in a suitable solvent like diethyl ether.

-

Slowly add a freshly prepared ethereal solution of diazomethane at 0°C until a persistent yellow color is observed.[12]

-

Allow the reaction to stir for a short period at 0°C.

-

Quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Remove the solvent under reduced pressure to yield N-Boc-L-alanine methyl ester.

Quantitative Data for Esterification with Diazomethane:

| Reagent | Molar Equivalent |

| N-Boc-L-alanine | 1.0 |

| Diazomethane | In slight excess |

| Reaction Time | - |

| Temperature | - |

| Yield | - |

Conclusion

The synthesis of N-tert-butoxycarbonyl-L-alanine methyl ester can be effectively accomplished through two primary synthetic routes. The choice between esterification followed by N-protection (Route A) or N-protection followed by esterification (Route B) will depend on the available starting materials, desired scale, and safety considerations, particularly concerning the use of hazardous reagents like diazomethane. Both methods, when performed with care, can provide the desired product in high yield and purity, ready for its application in peptide synthesis and other areas of chemical research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. BOC-L-ALANINE METHYL ESTER | 28875-17-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Boc-L-Alanine Methyl Ester [chembk.com]

- 7. rsc.org [rsc.org]

- 8. prepchem.com [prepchem.com]

- 9. N-(tert-Butoxycarbonyl)-L-alanine synthesis - chemicalbook [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-Ala-OMe)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physicochemical properties, applications, and handling of N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-Ala-OMe), a key building block in peptide synthesis.

Physicochemical Properties

This compound is a derivative of the amino acid L-alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxyl group is esterified with a methyl group. These modifications are crucial for its application in controlled, stepwise peptide synthesis.

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 28875-17-4 | [1][2][3] |

| Molecular Weight | 203.24 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₇NO₄ | [2] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Melting Point | 32-35 °C (lit.) | |

| Density | 1.03 g/mL at 25 °C (lit.) | |

| Optical Activity | [α]21/D −45°, c = 1 in methanol | |

| Synonyms | N-(tert-Butoxycarbonyl)-L-alanine methyl ester, Boc-L-alanine methyl ester | [3] |

Experimental Protocols

This compound is primarily utilized in peptide synthesis. The Boc protecting group on the N-terminus prevents unwanted side reactions, while the methyl ester at the C-terminus protects the carboxylic acid. A general protocol for the use of this compound in a peptide coupling reaction is outlined below.

2.1. General Peptide Coupling Protocol using this compound

This protocol describes the coupling of this compound to a free amine of another amino acid or peptide chain.

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-AA-OMe·HCl)

-

Coupling reagent (e.g., TBTU, HBTU, DCC)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Ethyl acetate, Dichloromethane - DCM, Dimethylformamide - DMF)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Activation: Dissolve this compound (1 equivalent) and a coupling reagent such as TBTU (1.1 equivalents) in an appropriate solvent like ethyl acetate. Stir the mixture for 10-15 minutes at room temperature to activate the carboxylic acid of a Boc-protected amino acid (if starting with Boc-Ala-OH to form a dipeptide).

-

Coupling: To a separate flask containing the amino acid methyl ester hydrochloride (1.2 equivalents), add the solvent and DIPEA (3 equivalents) to neutralize the hydrochloride and form the free amine. Add the activated this compound solution to this flask.

-

Reaction: Stir the reaction mixture at room temperature for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with the solvent.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude dipeptide.

-

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

2.2. N-Terminal Deprotection

The Boc group can be removed to allow for further chain elongation.

Procedure:

-

Dissolve the Boc-protected peptide in a solution of trifluoroacetic acid (TFA) in a solvent like DCM (typically 25-50% TFA).

-

Stir the mixture at room temperature for 30-60 minutes.

-

Remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used in the next coupling step after neutralization.

Diagrams

3.1. Logical Workflow for Peptide Coupling

The following diagram illustrates the general workflow for a peptide coupling reaction involving a Boc-protected amino acid like this compound.

Caption: Workflow for a typical peptide coupling reaction using a Boc-protected amino acid.

This guide provides essential information for the effective use of this compound in research and development. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Safeguarding Your Research: A Technical Guide to the Storage and Handling of Boc-Ala-OMe

For Immediate Release

This technical guide provides an in-depth overview of the essential storage and handling recommendations for N-(tert-Butoxycarbonyl)-L-alanine methyl ester (Boc-Ala-OMe). Geared towards researchers, scientists, and professionals in drug development, this document compiles critical data to ensure the stability, integrity, and safe utilization of this key amino acid derivative.

Core Recommendations at a Glance

Proper storage and handling are paramount to maintaining the quality and reactivity of this compound. Adherence to these guidelines will mitigate risks and ensure reproducible experimental outcomes.

Storage and Stability

This compound is a stable compound when stored under appropriate conditions. It is crucial to note that its physical state is temperature-dependent, being a solid below 32°C and a liquid above 35°C.[1] For long-term storage, freezing is recommended.

| Condition | Temperature | Duration |

| Pure Form (Solid) | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data compiled from multiple sources.[1][2]

Solubility Profile

This compound exhibits solubility in various organic solvents. It is important to use freshly opened, anhydrous solvents, particularly with hygroscopic solvents like DMSO, as moisture can impact solubility and compound stability.[1]

| Solvent | Concentration | Notes |

| DMSO | 100 mg/mL | Ultrasonic assistance may be required.[1] |

| Acetic Acid | Soluble | - |

| Methanol | 1 M (for optical rotation) | - |

Safe Handling and Personal Protective Equipment (PPE)

This compound is considered a hazardous chemical that can cause skin and serious eye irritation.[3] Therefore, stringent adherence to safety protocols is mandatory.

Engineering Controls and Personal Protective Equipment

| Control/PPE | Specification |

| Ventilation | Use in a well-ventilated area, preferably within a chemical fume hood.[3][4] Ensure eyewash stations and safety showers are readily accessible.[3] |

| Eye Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |

| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[3] |

| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[3] |

| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Avoid generating dust.[4] |

Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.[3]

Experimental Protocol: Representative Peptide Coupling Reaction

The following is a representative protocol for the use of this compound in a peptide coupling reaction. This is a generalized procedure and may require optimization for specific substrates.

Objective: To couple this compound with a representative amino acid ester (e.g., H-Gly-OEt·HCl).

Materials:

-

This compound

-

H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

N-hydroxysuccinimide (NHS) or other suitable activating agent

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) and NHS (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled mixture.

-

Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.

-

The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

-

Coupling Reaction:

-

In a separate flask, suspend H-Gly-OEt·HCl (1 equivalent) in anhydrous DCM.

-

Add TEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 15-20 minutes at room temperature.

-

Filter the DCU precipitate from the activated this compound solution.

-

Add the filtered solution of activated this compound to the neutralized H-Gly-OEt solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter off any additional DCU precipitate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired dipeptide.

-

Visualizing Workflows

To facilitate a clear understanding of the procedural flow, the following diagrams illustrate the key decision-making and handling processes.

References

An In-depth Technical Guide to the Mechanism of Boc Protection in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The protection of amino groups is a fundamental and critical step in peptide synthesis and the broader field of organic chemistry. Among the various protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its widespread use, owing to its ease of introduction, stability under a range of conditions, and facile cleavage under mild acidic conditions. This technical guide provides a comprehensive overview of the core mechanism of Boc protection of amino acids, detailed experimental protocols, quantitative data on reaction efficiency, and a discussion of potential side reactions.

The Core Mechanism of Boc Protection

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate ((Boc)₂O), also known as Boc anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amino acid's amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This attack forms a transient tetrahedral intermediate.

The reaction is typically facilitated by a base. The role of the base is twofold: it can deprotonate the amino group, increasing its nucleophilicity, and it neutralizes the proton released during the formation of the carbamate, driving the reaction to completion.[1] The tetrahedral intermediate then collapses, with the tert-butyl carbonate anion acting as a leaving group. This leaving group is unstable and subsequently decomposes into the stable byproducts carbon dioxide (CO₂) and tert-butoxide. The tert-butoxide is then protonated by the previously abstracted proton from the amine or by a proton source in the reaction mixture to form tert-butanol.[2][3]

The overall reaction is generally fast and clean, with the evolution of CO₂ gas serving as a visual indicator of reaction progress.[2]

Quantitative Data on Boc Protection

The efficiency of the Boc protection reaction is influenced by several factors, including the structure of the amino acid, the choice of base, the solvent system, and the reaction temperature. The following tables summarize quantitative data on the yields of Boc-protected amino acids under various conditions.

Table 1: Yields of Boc-Protected Amino Acids with NaOH in tert-Butyl Alcohol/Water

| Amino Acid | Solvent System | Base | Time (hr) | Yield (%) |

| L-Alanine | tert-Butyl Alcohol/Water | NaOH | 16 | 92–94 |

| β-Alanine | tert-Butyl Alcohol/Water | NaOH | 16 | 85–86 |

| L-Arginine | Dioxane/Water | - | 15 | 88 |

| L-Asparagine | Dimethylformamide/Water | NaOH | 18 | 80–81 |

| L-Aspartic Acid (as Benzyl Ester) | tert-Butyl Alcohol/Water | NaOH | 16 | 81–89 |

| L-Cysteine (as Benzyl Ether) | Dioxane/Water | NaOH | 15 | 65 |

| L-Glutamine | Acetonitrile/Water | NaOH | 18 | 76 |

| L-Glutamic Acid (as Benzyl Ester) | Dioxane/Water | NaOH | 15 | 86 |

| Glycine | tert-Butyl Alcohol/Water | NaOH | 16 | 96 |

| L-Isoleucine | tert-Butyl Alcohol/Water | NaOH | 16 | 78 |

| L-Leucine | tert-Butyl Alcohol/Water | NaOH | 18 | 96 |

| L-Lysine (di-Boc) | tert-Butyl Alcohol/Water | NaOH | 16 | 82 |

| L-Methionine | tert-Butyl Alcohol/Water | NaOH | 18 | 60 |

| L-Proline | tert-Butyl Alcohol/Water | NaOH | 12 | 95 |

| L-Serine | tert-Butyl Alcohol/Water | NaOH | 16 | 66–82 |

| L-Threonine | tert-Butyl Alcohol/Water | NaOH | 16 | 85 |

| L-Tryptophan | tert-Butyl Alcohol/Water | NaOH | 16 | 96 |

| L-Phenylalanine | tert-Butyl Alcohol/Water | NaOH | 16 | 78–87 |

Source: Organic Syntheses, Coll. Vol. 6, p.696 (1988); Vol. 58, p.86 (1978).[4]

Table 2: Comparative Yields of Boc-Protected Amino Acid Esters in Water-Acetone

| Amino Acid Ester | Reaction Time (min) | Yield (%) |

| L-Leucine Methyl Ester | 10 | 95 |

| L-Alanine Methyl Ester | 8 | 96 |

| L-Valine Methyl Ester | 12 | 92 |

| L-Phenylalanine Methyl Ester | 5 | 94 |

Conditions: Catalyst-free, water:acetone (95:5) at room temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are protocols for the Boc protection of representative amino acids.

Protocol 1: Boc Protection of L-Phenylalanine

-

Materials: L-Phenylalanine, Di-tert-butyl dicarbonate, Sodium hydroxide, tert-Butyl alcohol, Water, Pentane, Potassium hydrogen sulfate.

-

Procedure:

-

In a 4-L, four-necked, round-bottomed flask equipped with a stirrer, dropping funnel, reflux condenser, and thermometer, dissolve 44 g (1.1 mol) of sodium hydroxide in 1.1 L of water.

-

Add 165.2 g (1 mol) of L-phenylalanine and 750 mL of tert-butyl alcohol.

-

To the well-stirred, clear solution, add 223 g (1 mol) of di-tert-butyl dicarbonate dropwise over 1 hour. A white precipitate may appear.

-

Stir the reaction mixture overnight at room temperature. The pH should reach 7.5–8.5.

-

Extract the reaction mixture twice with 250 mL of pentane.

-

Combine the aqueous layers and acidify to pH 1–1.5 with a solution of 224 g (1.65 mol) of potassium hydrogen sulfate in 1.5 L of water at 0–5°C.

-

Extract the acidified aqueous layer three times with 500 mL of ethyl acetate.

-

Combine the organic layers, wash with water until the washings are neutral, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to a volume of about 500 mL and cool in a refrigerator overnight.

-

Collect the precipitated solid by filtration and wash with cold pentane. Dry under reduced pressure to obtain N-tert-butoxycarbonyl-L-phenylalanine. A second crop can be obtained from the mother liquor.

-

-

Yield: 207–230 g (78–87%).[4]

Protocol 2: Boc Protection of Glycine

-

Materials: L-Glycine, Di-tert-butyl dicarbonate, Sodium hydroxide, Water, n-Hexane, Dioxane, Hydrochloric acid, Anhydrous sodium sulfate.

-

Procedure:

-

In a reaction flask, stir a mixture of 18.1 g of L-glycine and 100 mL of water.

-

Add a 0.01 mol/L solution of sodium hydroxide (prepared from 16 g of NaOH) to make the solution alkaline.

-

Add 8 g of (Boc)₂O and react for 2 hours, then add another 8 g of (Boc)₂O and react for an additional 2 hours. Finally, add 9 g of (Boc)₂O and react for 4 hours.

-

Extract the reaction mixture three times with 12 mL of n-hexane to remove impurities.

-

Adjust the pH of the aqueous layer to 3 with 3 mol/L hydrochloric acid.

-

Extract the product three times with 0.6 L of dioxane.

-

Combine the dioxane layers and wash with brine until neutral.

-

Dry the organic layer over 15 g of anhydrous sodium sulfate for 10 hours.

-

Filter and concentrate the filtrate to dryness under reduced pressure.

-

Add 60 mL of n-hexane and stir to induce crystallization.

-

Centrifuge and dry the product to obtain Boc-glycine.

-

-

Yield: 25.0 g (93.87%).

Protocol 3: Boc Protection of L-Alanine

-

Materials: L-Alanine, Di-tert-butyl dicarbonate, Triethylamine (Et₃N), Acetone, Water, Diethyl ether, Hydrochloric acid, Ethyl acetate, Anhydrous sodium sulfate, Petroleum ether.

-

Procedure:

-

To a flask containing 20 mmol of L-alanine, add 20 mL of water and 40 mL of acetone.

-

While stirring, add 1.5 equivalents of Et₃N.

-

At 25°C, add 22 mmol of (Boc)₂O while stirring and continue to stir for 4 hours.

-

Remove the acetone by distillation under reduced pressure.

-

Extract the aqueous layer with diethyl ether (3 x 10 mL).

-

Adjust the pH of the aqueous layer to 2-3 with dilute HCl.

-

Extract the product with ethyl acetate (4 x 60 mL).

-

Combine the organic layers and wash with saturated brine (2 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to dryness.

-

Crystallize the product from a mixture of ethyl acetate and petroleum ether (1:2 volume ratio) to obtain Boc-L-alanine.

-

-

Yield: 93%.[5]

Protocol 4: Boc Protection of L-Valine

-

Materials: L-Valine, Di-tert-butyl dicarbonate, Sodium hydroxide, tert-Butyl alcohol, Water, Pentane, Potassium hydrogen sulfate, Ethyl acetate.

-

Procedure:

-

Follow the general procedure outlined for L-phenylalanine (Protocol 1), using L-valine as the starting amino acid.

-

The reaction is typically carried out in a tert-butyl alcohol/water solvent system with NaOH as the base.

-

After acidification, the product is extracted with ethyl acetate.

-

The crude product is purified by crystallization.

-

-

Note: Detailed protocols for Boc-L-Valine coupling reactions in both solution and solid-phase synthesis are also available, which involve the activation of the carboxylic acid group of Boc-L-Valine using coupling reagents like HBTU or DIC.[6][7]

Visualizing the Boc Protection Mechanism and Workflows

To further elucidate the processes involved in Boc protection, the following diagrams, generated using Graphviz (DOT language), illustrate the core reaction mechanism, a typical experimental workflow, and the logical relationships of potential side reactions.

Caption: Core mechanism of Boc protection of an amino acid.

Caption: Generalized experimental workflow for Boc protection.

Caption: Logical relationships of potential side reactions.

Potential Side Reactions

While the Boc protection of amino acids is generally a high-yielding reaction, certain side reactions can occur, particularly under specific conditions.

-

N,N-di-Boc Formation: With primary amines, it is possible for a second Boc group to be added to the nitrogen, forming an N,N-di-Boc derivative. This is more likely to occur with an excess of Boc anhydride and a strong base or a catalyst like 4-(dimethylamino)pyridine (DMAP).[8]

-

Urea Formation: In the presence of DMAP, especially at low temperatures, isocyanate intermediates can be formed. These highly reactive species can then react with another amine molecule to form urea derivatives.[8] The formation of ureas can also occur from Boc-protected amines through in situ generation of isocyanates under specific conditions.[6][9]

-

Carbamic-Carbonic Anhydride Formation: Unstable mixed carbamic-carbonic anhydrides have been identified as potential intermediates, which can lead to the formation of various byproducts.[8]

Careful control of stoichiometry, temperature, and the choice of base can help to minimize these side reactions and ensure a high yield of the desired N-Boc-protected amino acid. For instance, catalyst-free systems in aqueous media have been shown to produce N-Boc derivatives chemoselectively without the formation of isocyanates or ureas.[10]

Conclusion

The Boc protection of amino acids using di-tert-butyl dicarbonate is a robust and fundamental transformation in modern organic synthesis. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, the role of the base, and the factors influencing reaction efficiency is paramount for its successful application. The provided quantitative data and detailed experimental protocols offer a practical guide for researchers in optimizing this crucial protection step. By being mindful of potential side reactions and carefully controlling reaction conditions, scientists and drug development professionals can effectively utilize Boc protection to advance their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. organictimessyndicate.wordpress.com [organictimessyndicate.wordpress.com]

- 7. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]

- 8. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 9. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

An In-depth Technical Guide to the Role of Methyl Ester Protection in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of methyl esters as a carboxyl protecting group in peptide synthesis. It covers the principles of their application, detailed experimental procedures for their introduction and removal, a critical analysis of associated side reactions, and a comparative look at alternative deprotection strategies.

Introduction: The Strategic Role of Carboxyl Protection

In peptide synthesis, the controlled and sequential formation of amide bonds between amino acids is paramount. To prevent undesirable side reactions, such as the self-polymerization of the carboxyl-activated amino acid or unwanted reactions at the C-terminus of the growing peptide chain, the carboxylic acid group of the incoming amino acid (in solution-phase synthesis) or the C-terminal amino acid (in solid-phase synthesis) must be temporarily masked.[1] This masking is achieved through the use of protecting groups.

The ideal carboxyl protecting group should be:

-

Easy to introduce in high yield.

-

Stable under the conditions of peptide bond formation and N-terminal deprotection.

-

Readily removable in high yield under mild conditions that do not affect the newly formed peptide bond or other protecting groups on the peptide chain.

Methyl esters represent one of the simplest and most classical forms of carboxyl protection.[2] They are particularly valuable in solution-phase synthesis strategies and for the preparation of peptide fragments that will be coupled later.

Introduction of the Methyl Ester Protecting Group

The most common method for the preparation of amino acid methyl esters is through direct esterification of the amino acid in methanol under acidic conditions. Two of the most widely used reagents for this transformation are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).

Data Presentation: Comparison of Esterification Methods

The choice of esterification agent can impact yield and reaction conditions. The following table summarizes typical yields for the synthesis of various amino acid methyl ester hydrochlorides using TMSCl in methanol, with comparative data for the thionyl chloride method where available.[3][4]

| Amino Acid | Reagent | Reaction Time (h) | Yield (%) | Reference(s) |

| Glycine | TMSCl | 24 | 96 | [3] |

| Glycine | SOCl₂ | - | 98 | [3][4] |

| α-Alanine | TMSCl | 12 | 95 | [3] |

| Leucine | TMSCl | 12 | 98 | [3] |

| Phenylalanine | TMSCl | 12 | 97 | [3] |

| Proline | TMSCl | 12 | 98 | [3] |

| Tryptophan | TMSCl | 12 | 94 | [3] |

| Tryptophan | SOCl₂ | - | 93 | [3][4] |

| Aspartic Acid | TMSCl | 24 | 95 (di-ester) | [3] |

| Aspartic Acid | SOCl₂ | - | 98 (di-ester) | [3][4] |

| Cysteine | TMSCl | 12 | 98 (di-ester) | [3] |

| Cysteine | SOCl₂ | - | 92 (di-ester) | [3][4] |

Note: Yields are for the isolated hydrochloride salts. Reaction times for the SOCl₂ method are often shorter but require stricter temperature control.

Experimental Protocols

Below are detailed methodologies for the two primary methods of amino acid methyl esterification.

Protocol 1: Esterification using Thionyl Chloride in Methanol

This method is highly efficient but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.

-

Setup: In a fume hood, place a round-bottom flask equipped with a magnetic stirrer and a drying tube in an ice-salt bath to cool to -5 to 0 °C.

-

Reagent Preparation: Add anhydrous methanol (e.g., 10 mL per 10 mmol of amino acid) to the flask and allow it to cool.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.2 equivalents) dropwise to the cold methanol while stirring vigorously. Maintain the temperature below 0 °C during the addition to control the exothermic reaction.

-

Addition of Amino Acid: Once the addition of thionyl chloride is complete, add the amino acid (1 equivalent) portion-wise to the cold solution.

-

Reaction: Remove the flask from the ice bath and allow it to warm to room temperature. Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude amino acid methyl ester hydrochloride salt. The product can be further purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Protocol 2: Esterification using Trimethylchlorosilane (TMSCl) in Methanol

This method is generally considered more convenient and milder than the thionyl chloride method.[3]

-

Setup: To a round-bottom flask containing the amino acid (1 equivalent), add anhydrous methanol (e.g., 10 mL per 10 mmol of amino acid).

-

Addition of TMSCl: Slowly add freshly distilled TMSCl (2 equivalents for monofunctional amino acids, 4 equivalents for those with two carboxyl groups like Asp or Glu) to the suspension while stirring at room temperature.[3]

-

Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, remove the solvent and excess TMSCl by rotary evaporation. The resulting solid is the amino acid methyl ester hydrochloride, which is often of sufficient purity for subsequent steps.[3]

Logical Workflow for Methyl Ester Protection

The following diagram illustrates the general workflow for introducing a methyl ester protecting group onto an amino acid.

Deprotection of Methyl Esters

The removal of the methyl ester group is typically achieved by saponification (alkaline hydrolysis). However, due to the potential for side reactions, alternative methods have also been developed.

Saponification (Alkaline Hydrolysis)

Saponification is the classical method for cleaving methyl esters, involving treatment with an aqueous base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).

Protocol 3: General Saponification of a Peptide Methyl Ester

-

Dissolution: Dissolve the peptide methyl ester in a suitable solvent mixture, such as methanol/water or THF/water.

-

Addition of Base: Cool the solution in an ice bath and add a solution of aqueous NaOH or LiOH (typically 1.05-1.2 equivalents) dropwise while stirring.

-

Reaction: Allow the reaction to proceed at 0 °C to room temperature, monitoring its progress by TLC or HPLC. Reaction times can vary from 30 minutes to several hours.

-

Neutralization: Upon completion, carefully neutralize the reaction mixture by adding an aqueous acid (e.g., 1N HCl) to a pH of ~7.

-

Work-up: Remove the organic solvent under reduced pressure. The resulting aqueous solution containing the deprotected peptide can then be extracted with an organic solvent (if the peptide is sufficiently hydrophobic) or purified directly by chromatography.

Side Reactions During Saponification

Racemization: A significant drawback of saponification is the risk of racemization at the C-terminal amino acid residue, particularly for N-methylated amino acids.[5] The basic conditions can facilitate the abstraction of the α-proton, leading to the formation of an enolate intermediate and subsequent loss of stereochemical integrity.

Aspartimide Formation: Peptides containing an aspartic acid residue are prone to forming a cyclic aspartimide intermediate under basic (and acidic) conditions.[6] This is especially problematic when the following residue is small, such as glycine. The aspartimide can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to separate.[7]

Data on Racemization during Saponification

The extent of racemization is sequence-dependent and is exacerbated for N-methyl amino acids.

| Peptide Derivative | Base (equiv.) | Time (h) | Diastereomer Formed (%) | Reference |

| Z-Ala-MeLeu-OMe | 2 | 2 | 22 | [5] |

| Z-MeIle-OMe | 2 | 2 | 18-24 | [5] |

| Z-Ile-OMe | 2 | 2 | <2 | [5] |

| Z-Ala-Leu-OMe | - | - | No racemization detected | [5] |

Alternative Deprotection Methods

To circumvent the issues associated with saponification, milder deprotection methods have been developed.

Lithium Iodide (LiI) Mediated Deprotection

Cleavage of methyl esters can be achieved under neutral conditions using nucleophilic displacement with iodide ions. This method is particularly useful for sensitive substrates.[8]

Protocol 4: Deprotection using Lithium Iodide

-

Setup: Dissolve the peptide methyl ester (1 equivalent) in a suitable anhydrous solvent such as ethyl acetate, pyridine, or DMF.

-

Reagent Addition: Add anhydrous lithium iodide (3-5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor by TLC or HPLC.

-

Work-up: After cooling, dilute the reaction mixture with water and acidify to pH 2-3 with aqueous HCl. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with sodium thiosulfate solution (to remove residual iodine) and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure.

Enzymatic Deprotection

Enzymes such as lipases, papain, and chymotrypsin can catalyze the hydrolysis of methyl esters under very mild conditions (neutral pH, room temperature), offering high chemo- and stereoselectivity.[6][9] This method is particularly advantageous for complex and sensitive peptides.

Protocol 5: General Enzymatic Deprotection using Papain

-

Buffer Preparation: Prepare a phosphate buffer solution (e.g., 1 M, pH 8.0).

-

Enzyme Activation (if necessary): For some enzymes like papain, pre-activation in a buffer containing a reducing agent (e.g., cysteine, mercaptoethanol) and a chelating agent (e.g., EDTA) may be required.[10]

-

Reaction Setup: Dissolve the peptide methyl ester in the buffer solution. The use of a co-solvent like DMF or DMSO may be necessary to aid solubility.

-

Enzyme Addition: Add the enzyme (e.g., papain, at a concentration of ~50 mg/mL) to the substrate solution.[11]

-

Incubation: Stir the mixture at a controlled temperature (e.g., 40 °C) for a specified period (e.g., 2-24 hours), monitoring the reaction by HPLC.[11]

-

Work-up: Once the reaction is complete, the product can be isolated by precipitating the enzyme (e.g., by pH adjustment or addition of an organic solvent) followed by centrifugation and purification of the supernatant by chromatography.

The efficiency of enzymatic deprotection is highly dependent on the peptide sequence and the specific enzyme used. Quantitative kinetic data is often specific to the substrate being investigated.[7]

Conclusion and Recommendations

Methyl ester protection is a classical and effective strategy for carboxyl group masking in peptide synthesis, particularly in solution-phase methodologies. The ease of introduction using reagents like TMSCl offers a convenient and high-yielding protection step.

However, the deprotection step, especially traditional saponification, must be approached with caution. For peptides containing racemization-prone residues (such as N-methyl amino acids) or sequences susceptible to aspartimide formation (e.g., Asp-Gly), alkaline hydrolysis can lead to a complex mixture of byproducts, significantly reducing the yield of the desired peptide and complicating purification.

For such sensitive peptides, it is highly recommended to consider alternative deprotection strategies:

-

Lithium Iodide (LiI) Demethylation: Offers a milder, non-hydrolytic pathway that avoids the strong basic conditions responsible for racemization and aspartimide formation.

-

Enzymatic Hydrolysis: Provides the ultimate in mild and selective deprotection, preserving the stereochemical integrity of the peptide. However, this method requires careful optimization of enzyme choice, pH, and temperature for each specific substrate.

The choice of a deprotection strategy should be a critical consideration during the planning phase of any peptide synthesis, weighing the simplicity of saponification against the potential for side reactions and the benefits of milder, albeit potentially more complex, alternative methods.

References

- 1. Chymotrypsin [sigmaaldrich.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. The specificity of chymotrypsin. A statistical analysis of hydrolysis data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Subtilisin-catalyzed hydrolysis of peptide methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Porcine pancreatic lipase-catalized enantioselective hydrolysis of N-protected amino acid methyl-esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Papain-catalyzed peptide bond formation: enzyme-specific activation with guanidinophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Papain - Creative Enzymes [creative-enzymes.com]

- 10. Papain - Assay | Worthington Biochemical [worthington-biochem.com]

- 11. pubs.acs.org [pubs.acs.org]

The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, high-yield products. Among the pioneering and still highly relevant methodologies is the use of tert-butyloxycarbonyl (Boc) protected amino acids in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the core principles, quantitative data, experimental protocols, and logical workflows associated with Boc-SPPS, tailored for professionals in chemical research and drug development.

Core Principles of the Boc Strategy

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical and robust approach to SPPS.[1] It relies on a graded acid lability for the removal of the temporary Nα-amino protecting group and the more permanent side-chain protecting groups.[2]

Nα-Protection: The α-amino group of the incoming amino acid is protected by the acid-labile Boc group. This protection is stable under the neutral or basic conditions of the coupling reaction but is readily cleaved by moderately strong acids, typically trifluoroacetic acid (TFA).[3]

Side-Chain Protection: Reactive side chains of amino acids are protected by groups that are stable to the repeated TFA treatments used for Nα-deprotection. These "permanent" protecting groups are typically benzyl-based (Bzl) and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage of the peptide from the resin.[2][4] This difference in acid lability is the cornerstone of the Boc strategy's selectivity.[2]

The Boc-SPPS Cycle: The synthesis proceeds through a series of iterative cycles, each consisting of deprotection, neutralization, and coupling steps. After the desired peptide sequence is assembled, a final cleavage and global deprotection step releases the peptide from the solid support.

Quantitative Data Presentation

The efficiency of each step in the Boc-SPPS cycle is critical for the overall success of the synthesis. The following tables summarize key quantitative data for coupling reagents and side-chain protecting groups.

Table 1: Performance Comparison of Common Coupling Reagents in Boc-SPPS

| Coupling Reagent | Class | Typical Coupling Time | Coupling Efficiency | Risk of Racemization | Key Considerations |

| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours | Good | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings. |

| HBTU/HOBt | Aminium/Uronium Salt | 30 - 60 minutes | Very Good | Low | A reliable and faster alternative to carbodiimides for most couplings. |

| HATU | Aminium/Uronium Salt | 15 - 45 minutes | Excellent | Very Low | Highly efficient, especially recommended for difficult or sterically hindered couplings. |

| PyBOP | Phosphonium Salt | 30 - 60 minutes | Very Good | Low | Byproducts are generally less problematic than those from some other phosphonium salts. |

| COMU | Aminium/Uronium Salt | 15 - 45 minutes | Excellent | Very Low | A third-generation uronium reagent with high reactivity and an improved safety profile. |

Table 2: Common Side-Chain Protecting Groups for Boc-Amino Acids

| Amino Acid | Side-Chain Protecting Group | Abbreviation | Cleavage Condition |

| Arginine | Tosyl | Tos | HF, TFMSA |

| Aspartic Acid | Benzyl ester | Bzl | HF, TFMSA |

| Cysteine | 4-Methylbenzyl | Meb | HF, TFMSA |

| Glutamic Acid | Benzyl ester | Bzl | HF, TFMSA |

| Histidine | 2,4-Dinitrophenyl | Dnp | Thiophenololysis (prior to HF) |

| Lysine | 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | HF, TFMSA |

| Serine | Benzyl ether | Bzl | HF, TFMSA |

| Threonine | Benzyl ether | Bzl | HF, TFMSA |

| Tryptophan | Formyl | For | Piperidine/DMF (prior to HF) |

| Tyrosine | 2-Bromobenzyloxycarbonyl | 2-Br-Z | HF, TFMSA |

Table 3: Illustrative Overall Yields in Boc-SPPS

| Peptide | Synthesis Strategy | Overall Yield | Reference |

| Gramicidin A (15 residues, 4 Trp) | Boc chemistry | 5% - 24% | [5] |

| NY-ESO-1 (30 residues) | Boc-SPPS with on-resin thiolester installation | Not specified, but successful | [6] |

| Angiotensin III (8 residues) | Boc chemistry with a photolabile linker | 90% | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments in Boc-SPPS.

Standard Boc-SPPS Coupling Cycle

This protocol outlines a single cycle of deprotection, neutralization, and coupling.

-

Resin Swelling: Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.

-

Treat the resin again with 50% TFA in DCM for 20-30 minutes to ensure complete removal of the Boc group.

-

Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and finally DCM (3x) to remove residual acid.

-

-

Neutralization:

-

Neutralize the resulting N-terminal trifluoroacetate salt by treating the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.

-

Wash the resin with DCM (3x) to remove excess base.

-

-

Amino Acid Coupling (using HBTU):

-

In a separate vessel, dissolve the Boc-protected amino acid (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in N,N-dimethylformamide (DMF).

-

Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

-

Monitoring and Washing:

-

Monitor the coupling reaction using the ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

-

If the coupling is incomplete, the coupling step can be repeated.

-

Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.

-

Final Cleavage and Deprotection with Anhydrous Hydrogen Fluoride (HF)

Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a dedicated fume hood by trained personnel with appropriate personal protective equipment.

-

Pre-cleavage Deprotection:

-

If the peptide contains His(Dnp) or Trp(For), these groups must be removed on-resin prior to HF cleavage.

-

His(Dnp) removal: Treat the resin with a 20-fold excess of thiophenol in DMF overnight.

-

Trp(For) removal: Treat the resin with a 10% solution of piperidine in DMF for 2 hours.

-

Remove the N-terminal Boc group using the standard deprotection protocol to prevent t-butylation of sensitive residues.

-

-

HF Cleavage:

-

Dry the peptide-resin thoroughly under a stream of nitrogen.

-

Place the dried resin in a Kel-F reaction vessel with a Teflon-coated stir bar.

-

Add the appropriate scavenger cocktail to the vessel (see Table 4).

-

Cool the reaction vessel to -5 to 0 °C in a dry ice/ethanol bath.

-

Carefully condense anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

-

Work-up:

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate the cleaved peptide by adding cold diethyl ether.

-

Filter the precipitated peptide and wash it several times with cold diethyl ether to remove scavengers and cleaved protecting groups.

-

Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).

-

Lyophilize the aqueous solution to obtain the crude peptide as a powder, which can then be purified by HPLC.

-

Table 4: Recommended Scavenger Cocktails for HF Cleavage

| Peptide Contains | Scavenger Cocktail (v/v) | Purpose of Scavengers |

| Standard Peptides | HF:Anisole (9:1) | Anisole traps carbocations. |

| Multiple Cys, Met, or Trp | HF:p-Cresol:p-Thiocresol (9:0.5:0.5) | p-Cresol and p-thiocresol are more effective scavengers for sulfur-containing and indole side chains. |

| Arg(Tos) | HF:Anisole:Thioanisole (9:1:1) | Thioanisole aids in the removal of the Tosyl group from Arginine. |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key logical and experimental workflows in Boc-SPPS.

Conclusion

The Boc-SPPS strategy, while one of the original methods, remains a powerful and relevant technique in peptide synthesis. Its advantages in synthesizing certain "difficult" or hydrophobic sequences, coupled with a deep historical knowledge base of its reaction conditions and potential side reactions, ensure its continued use in both academic research and industrial drug development. A thorough understanding of the core principles, careful selection of reagents based on quantitative data, and adherence to detailed experimental protocols are essential for leveraging the full potential of this robust synthetic methodology.

References

- 1. chempep.com [chempep.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Cornerstone of Peptide Synthesis: A Technical Guide to Boc-Ala-OMe

For researchers, scientists, and professionals in drug development, N-tert-Butoxycarbonyl-L-alanine methyl ester (Boc-Ala-OMe) is a fundamental building block in the intricate architecture of synthetic peptides. Its strategic use is pivotal in both solid-phase and solution-phase peptide synthesis, offering a reliable method for the controlled, stepwise elongation of peptide chains. This technical guide delves into the core principles of utilizing this compound in research, providing a comprehensive overview of its chemical properties, detailed experimental protocols, and quantitative data to inform synthetic strategies.

Core Principles and Applications

This compound is an N-terminally protected amino acid derivative. The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the amino functionality of alanine, preventing unwanted side reactions during peptide bond formation. This protecting group is characterized by its stability under basic and nucleophilic conditions, yet it is readily cleaved under acidic conditions, a characteristic that forms the basis of the widely used Boc/Bzl protection strategy in peptide synthesis.[1]

The primary applications of this compound lie in:

-

Peptide Synthesis: It serves as a key building block for the incorporation of alanine residues into a growing peptide chain. This is fundamental in the synthesis of therapeutic peptides, peptide-based drugs, and research peptides for studying biological processes.[2]

-

Drug Discovery and Development: By enabling the precise synthesis of novel peptide sequences, this compound is instrumental in the development of new drug candidates. The modification of peptides with specific amino acid sequences can influence their pharmacological properties, such as efficacy, stability, and bioavailability.

Quantitative Data at a Glance

The efficiency of peptide synthesis is paramount. Below is a summary of key quantitative data related to the use of this compound and related compounds, providing a comparative overview for researchers.

Table 1: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | White to off-white powder or liquid |

| Melting Point | 32-35 °C (lit.) |

| Density | 1.03 g/mL at 25 °C (lit.) |

| Optical Rotation | [α]²¹/D −45°, c = 1 in methanol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.38 (d, J = 7.2 Hz, 3H), 1.44 (s, 9H), 3.74 (s, 3H), 4.32 (m, 1H)[3] |

| ¹³C NMR (CDCl₃, 100.53 MHz) | δ (ppm): 173.8 (C=O, ester), 155.1 (C=O, Boc), 79.2 (C(CH₃)₃), 52.2 (OCH₃), 49.8 (α-CH), 28.3 (C(CH₃)₃), 18.8 (β-CH₃) (representative values) |

| FT-IR (cm⁻¹) | ~3378 (N-H stretch), ~1745 (C=O ester stretch), ~1699 (C=O carbamate stretch), ~1510 (N-H bend)[4] |

Table 2: Representative Yields in Peptide Synthesis Utilizing Boc-Protected Alanine

| Dipeptide/Tripeptide Synthesized | Coupling Partner | Synthetic Method | Reported Yield (%) |

| This compound | L-Alanine | Esterification with TMSCHN₂ | 58.4[3] |

| Boc-Ala-Leu-Aib-OMe | H-Leu-Aib-OMe | Solution-Phase (EDC·HCl/HOBt) | High (not quantified)[5] |

| Boc-Ala-Gly-Val-OH | H-Gly-Val-Resin | Solid-Phase (PEG-supported) | 95[6] |

| Boc-Leu-Ala-Gly-Val-OH | H-Ala-Gly-Val-Resin | Solid-Phase (PEG-supported) | 98[6] |

| Boc-Ala-Ala-Ala-NHNH₂ | H-Ala-Ala-NHNH₂ | Solid-Phase (PEG-supported) | 53[6] |

| Boc-Ala-Anth-OMe | Methyl Anthranilate | Solution-Phase (HBTU/DMAP) | 92[7] |

Note: Yields are highly dependent on the specific reaction conditions, coupling reagents, and the nature of the amino acids being coupled.

Experimental Protocols

Detailed and reproducible protocols are critical for success in peptide synthesis. The following sections provide step-by-step methodologies for key experiments involving this compound.

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-X-OMe)

This protocol outlines the coupling of Boc-Ala-OH with a generic amino acid methyl ester hydrochloride (H-X-OMe·HCl) using the carbodiimide method.

Materials:

-

Boc-L-alanine (Boc-Ala-OH)

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl, H-Phe-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

-

Eluent (e.g., Ethyl acetate/Hexane mixture)

Procedure:

-

Liberation of the Free Amine:

-

Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.1 equivalents) dropwise and stir for 15-20 minutes at 0 °C to neutralize the hydrochloride salt and generate the free amine.

-

-

Activation of Boc-Ala-OH:

-

In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Add DCC or EDC·HCl (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

-

Coupling Reaction:

-

Add the solution of the free amine from step 1 to the activated Boc-Ala-OH solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude dipeptide by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[8]

-

Protocol 2: Boc Deprotection of a Dipeptide Methyl Ester

This protocol describes the removal of the Boc protecting group from a dipeptide methyl ester (e.g., Boc-Ala-X-OMe) to prepare it for further peptide chain elongation.

Materials:

-

Boc-protected dipeptide methyl ester

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Toluene (for co-evaporation)

Procedure:

-

Deprotection Reaction:

-

Dissolve the Boc-protected dipeptide methyl ester in anhydrous DCM.

-

Prepare a solution of 25-50% TFA in DCM.

-

Add the TFA/DCM solution to the dipeptide solution and stir at room temperature for 30-60 minutes.[8]

-

Monitor the completion of the deprotection by TLC.

-

-

Removal of TFA:

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene or DCM two to three times.

-

-

Use in Next Step:

-

The resulting dipeptide methyl ester TFA salt is typically of sufficient purity to be used directly in the next coupling step without further purification.

-

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) Cycle for Adding a Boc-Ala Residue

This protocol outlines a single cycle of deprotection and coupling to add a Boc-Ala-OH residue to a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-L-alanine (Boc-Ala-OH)

-

Coupling reagent (e.g., HBTU, HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Deprotection solution: 50% TFA in DCM

-

Neutralization solution: 10% DIPEA in DMF

Procedure:

-

Resin Swelling:

-

Place the peptide-resin in a reaction vessel and swell it in DCM for 30 minutes.

-

-

Boc Deprotection:

-

Drain the DCM and add the 50% TFA in DCM solution to the resin.

-

Agitate the mixture for 30 minutes at room temperature.[8]

-

Drain the deprotection solution.

-

-

Washing and Neutralization:

-

Wash the resin thoroughly with DCM (3x) and then DMF (3x) to remove residual TFA.

-

Add the 10% DIPEA in DMF solution to the resin and agitate for 10 minutes to neutralize the trifluoroacetate salt.

-

Wash the resin again with DMF (3x) and DCM (3x).

-

-

Coupling of Boc-Ala-OH:

-

In a separate vial, pre-activate Boc-Ala-OH (3-4 equivalents relative to resin loading) by dissolving it in DMF with HBTU (or HATU) (3-4 equivalents) and DIPEA (6-8 equivalents).

-

Add the activated Boc-Ala-OH solution to the neutralized peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Final Washing:

-

Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

-

The peptide-resin is now ready for the next cycle of deprotection and coupling.

-

Visualizing the Workflow

To better illustrate the logical flow of the experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

Conclusion

This compound remains an indispensable tool in the arsenal of the peptide chemist. Its predictable reactivity and the wealth of established protocols for its use provide a solid foundation for the synthesis of a vast array of peptides. By understanding the core principles of its application, carefully considering the quantitative aspects of the synthetic steps, and adhering to detailed experimental protocols, researchers can effectively leverage this compound to advance their research in drug discovery and the broader life sciences. The workflows and data presented in this guide offer a starting point for the rational design and execution of peptide synthesis strategies.

References

Methodological & Application

Application Notes and Protocols for Boc-Ala-OMe Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The Boc (tert-butyloxycarbonyl) strategy, pioneered by R. Bruce Merrifield, utilizes an acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1][2] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[][4] This document provides detailed application notes and protocols for the synthesis of peptides starting with Boc-Alanine-methylester (Boc-Ala-OMe) using the Boc-SPPS methodology.

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme is a well-established approach in SPPS.[5] It relies on a graduated acid lability for the removal of protecting groups. The Nα-Boc group is removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the linkage to the resin are cleaved with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), in the final step.[5][6]

Principle of Boc-SPPS

The synthesis cycle in Boc-SPPS consists of four main steps that are repeated for each amino acid to be added to the peptide chain:

-

Deprotection: The acid-labile Nα-Boc protecting group of the resin-bound amino acid or peptide is removed with a solution of TFA in dichloromethane (DCM).[7]

-

Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine with a hindered organic base, most commonly diisopropylethylamine (DIEA).[8]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[9]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before proceeding to the next cycle.[10]

This cyclical process is continued until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed simultaneously.

Data Presentation

Table 1: Reagents and Solvents for Boc-SPPS

| Reagent/Solvent | Abbreviation | Grade | Supplier Example | Purpose |

| N,N-Dimethylformamide | DMF | Peptide Synthesis | Sigma-Aldrich | Swelling, Washing, Coupling Solvent |

| Dichloromethane | DCM | Peptide Synthesis | Fisher Scientific | Swelling, Washing, Deprotection Solvent |

| Trifluoroacetic Acid | TFA | Reagent | Acros Organics | Boc Deprotection |

| N,N-Diisopropylethylamine | DIEA | Peptide Synthesis | Alfa Aesar | Neutralization |

| Methanol | MeOH | ACS | VWR | Washing |

| Isopropanol | IPA | ACS | VWR | Washing |

| Diisopropylcarbodiimide | DIC | 99% | Chem-Impex | Coupling Reagent |

| 1-Hydroxybenzotriazole | HOBt | Anhydrous | Bachem | Coupling Additive |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 99.5% | AAPPTec | Coupling Reagent |

| Hydrogen Fluoride | HF | Anhydrous | Airgas | Final Cleavage |

| Trifluoromethanesulfonic acid | TFMSA | 99% | Oakwood Chemical | Final Cleavage |

| Anisole | Reagent | EMD Millipore | Scavenger | |

| Thioanisole | Reagent | TCI America | Scavenger | |

| Dithioethane | DTE | 98% | Combi-Blocks | Scavenger |

Table 2: Quantitative Parameters for a Typical Boc-SPPS Cycle

| Step | Reagent/Solvent | Equivalents (relative to resin substitution) | Concentration/Volume | Reaction Time |

| Resin Swelling | DCM or DMF | N/A | 10-15 mL/g of resin | 30-60 min |

| Boc Deprotection | 50% TFA in DCM | N/A | 10 mL/g of resin | 1 x 5 min (pre-wash), 1 x 20-30 min |

| Washing after Deprotection | DCM, IPA/MeOH | N/A | 10 mL/g of resin | 3-5 washes per solvent |